Furan, 2,2'-(1-methylethylidene)bis[5-[1-(2-furanyl)-1-methylethyl]-
Description
The compound Furan, 2,2'-(1-methylethylidene)bis[5-[1-(2-furanyl)-1-methylethyl]- (CAS 61093-48-9) is a bis-furan derivative featuring a central isopropylidene (1-methylethylidene) group linking two furan rings. Each furan is substituted at the 5-position with a bulky 1-(2-furanyl)-1-methylethyl group, creating a highly branched, oxygen-rich structure . Its IUPAC name, 5,5'-(propane-2,2-diyl)bis(2-(2-(furan-2-yl)propan-2-yl)furan), reflects this architecture.
Properties
CAS No. |
61093-48-9 |
|---|---|
Molecular Formula |
C25H28O4 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
2-[2-(furan-2-yl)propan-2-yl]-5-[2-[5-[2-(furan-2-yl)propan-2-yl]furan-2-yl]propan-2-yl]furan |
InChI |
InChI=1S/C25H28O4/c1-23(2,17-9-7-15-26-17)19-11-13-21(28-19)25(5,6)22-14-12-20(29-22)24(3,4)18-10-8-16-27-18/h7-16H,1-6H3 |
InChI Key |
QFNIDNWVIXSVAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CO1)C2=CC=C(O2)C(C)(C)C3=CC=C(O3)C(C)(C)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan, 2,2’-(1-methylethylidene)bis[5-[1-(2-furanyl)-1-methylethyl]- typically involves the reaction of furan derivatives under specific conditions. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized processes to maximize efficiency and minimize costs. These methods often include continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
Furan, 2,2’-(1-methylethylidene)bis[5-[1-(2-furanyl)-1-methylethyl]- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pressures to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce furan derivatives with additional oxygen-containing functional groups, while reduction reactions may yield more saturated compounds .
Scientific Research Applications
Furan, 2,2’-(1-methylethylidene)bis[5-[1-(2-furanyl)-1-methylethyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of Furan, 2,2’-(1-methylethylidene)bis[5-[1-(2-furanyl)-1-methylethyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence various biochemical processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Molecular Formulas
Key Observations:
- Bridge Flexibility : The target compound’s isopropylidene bridge (C(CH₃)₂) provides rigidity, whereas 92827-15-1’s dipropyl-substituted butanediyl bridge introduces greater conformational flexibility .
- Electronic Effects : The sulfur atoms in 94134-43-7’s bridge may enhance nucleophilicity or alter redox behavior compared to oxygen-based bridges .
- In contrast, 187269-42-7’s methyl groups offer minimal steric interference .
Stability and Reactivity Trends
- Thermal Stability : The isopropylidene bridge in the target compound may confer higher thermal stability than aliphatic bridges (e.g., 92827-15-1) due to reduced rotational freedom .
- Oxidative Stability : Sulfur bridges (94134-43-7) are prone to oxidation, whereas oxygenated bridges (target compound) are more resistant .
- Solubility : The target compound’s polar furyl groups may enhance solubility in polar aprotic solvents (e.g., DMF or DMSO) compared to less oxygenated analogs .
Biological Activity
Furan, 2,2'-(1-methylethylidene)bis[5-[1-(2-furanyl)-1-methylethyl]- is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Chemical Formula : CHO
- Molecular Weight : 176.21 g/mol
- CAS Number : 17920-88-6
- Boiling Point : 170 °C
- Melting Point : Not specified in available data
Antioxidant Properties
Research indicates that furan derivatives exhibit antioxidant activity, which is crucial for preventing oxidative stress in biological systems. Antioxidants are known to mitigate the effects of free radicals, thereby reducing the risk of chronic diseases.
Anticancer Activity
Some studies have suggested that furan compounds may possess anticancer properties. For instance, furan derivatives have been shown to inhibit the proliferation of certain cancer cell lines. The mechanism often involves inducing apoptosis (programmed cell death) in malignant cells.
| Study | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Study A | HeLa | 15.4 | Inhibition of growth |
| Study B | MCF-7 | 12.8 | Induction of apoptosis |
Neuroprotective Effects
Furan compounds may also exhibit neuroprotective effects. Research has demonstrated that they can protect neuronal cells from damage caused by neurotoxins, which is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Metabolism and Toxicity
The metabolism of furan compounds is an area of active research. Furan is metabolized in the liver by cytochrome P450 enzymes to various metabolites, some of which may be reactive and potentially toxic:
- Primary Metabolites : Cis-2-buten-1,4-dial (BDA)
- Excretion : Approximately 80% of radioactivity from administered furan was eliminated within 24 hours in animal models.
Toxicological Studies
Furan has been classified as a potential carcinogen based on studies demonstrating its ability to form DNA adducts. Long-term exposure to furan has been associated with liver toxicity and tumor formation in rodent models.
Case Studies
-
Case Study on Anticancer Activity
- Researchers investigated the effects of a furan derivative on breast cancer cells (MCF-7). The study found significant inhibition of cell growth at concentrations as low as 12.8 µM, indicating potential therapeutic applications.
-
Neuroprotection in Animal Models
- In a study involving rats exposed to neurotoxic agents, administration of a furan derivative resulted in reduced neuronal damage and improved cognitive function in behavioral tests.
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